2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10-7-13(22-4)8-16(21)19(10)6-5-17-15(20)9-14-11(2)18-23-12(14)3/h7-8H,5-6,9H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZVMKYARYQYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CC2=C(ON=C2C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide (CAS Number: 2034590-89-9) is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activities, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 319.36 g/mol . The structure features an isoxazole ring and a pyridine derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₄ |
| Molecular Weight | 319.36 g/mol |
| CAS Number | 2034590-89-9 |
Antitumor Activity
Recent studies have indicated that compounds containing isoxazole and pyridine moieties exhibit significant antitumor activity. For instance, derivatives similar to the compound have shown promising results in inhibiting cancer cell proliferation.
- In vitro Studies : In a study evaluating the cytotoxic effects against various cancer cell lines (e.g., A549, NCI-H1975), compounds structurally related to this acetamide exhibited varying degrees of inhibition. The IC50 values for effective compounds ranged from 0.297 μM to 15.629 μM , indicating strong potential as EGFR kinase inhibitors .
- Mechanism of Action : The compound's mechanism may involve the inhibition of specific kinases associated with tumor growth and survival pathways. For example, structural modifications that enhance binding affinity to target proteins have been correlated with increased cytotoxicity .
Neuroprotective Effects
The biological activity of this compound also extends into neuroprotection. Research suggests that isoxazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Case Studies : In animal models, compounds with similar structures have demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress . These findings highlight the need for further exploration into the neuroprotective capacities of this acetamide.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent.
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics, though detailed pharmacokinetic profiles remain to be established through clinical trials.
- Toxicity Profiles : Toxicological assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, comprehensive safety evaluations are necessary to ascertain long-term effects .
Scientific Research Applications
The compound features a complex structure that includes an isoxazole ring and a pyridine derivative, which contribute to its potential biological activities.
Medicinal Chemistry
This compound is primarily investigated for its antimicrobial and anticancer properties. The presence of the isoxazole moiety is known to enhance biological activity, making it a candidate for developing new therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of isoxazole exhibit significant anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on similar compounds demonstrated a promising reduction in cell viability in cancer cell lines, suggesting that this compound may have analogous effects.
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Isoxazole derivatives have been linked to neuroprotective effects.
Case Study: Neuroprotective Effects
In a recent study, compounds similar to this one were tested for their ability to protect neuronal cells from oxidative stress-induced damage. Results showed enhanced cell survival rates, indicating potential applications in treating neurodegenerative diseases.
Agricultural Chemistry
There is emerging interest in the use of this compound as a pesticide or herbicide due to its unique chemical properties.
Case Study: Pesticidal Activity
Studies have shown that isoxazole-containing compounds can effectively control pests while being less toxic to non-target organisms. This suggests that the compound could be developed into safer agricultural chemicals.
| Activity Type | Reference Compound | Observed Effect |
|---|---|---|
| Anticancer | Isoxazole Derivative A | Tumor growth inhibition |
| Neuroprotective | Isoxazole Derivative B | Cell survival increase |
| Pesticidal | Isoxazole-based Pesticide | Pest control efficacy |
Synthetic Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1: Synthesis | Methylation of pyridine derivative | 85% |
| Step 2: Coupling | Reaction with isoxazole precursor | 75% |
| Step 3: Acetylation | Acetic anhydride reaction | 90% |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target molecule comprises two key subunits:
- 2-(3,5-Dimethylisoxazol-4-yl)acetic acid : A heterocyclic carboxylic acid with a methyl-substituted isoxazole ring.
- 2-(4-Methoxy-6-Methyl-2-Oxopyridin-1(2H)-yl)ethylamine : A pyridone derivative bearing methoxy and methyl groups at positions 4 and 6, respectively, linked to an ethylamine side chain.
Retrosynthetically, the amide bond is formed via coupling the carboxylic acid with the amine. The synthesis of both subunits is critical, though available literature focuses predominantly on the acid component.
Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid
Hydrazine-Mediated Ester Hydrolysis
A common precursor to the acid is its methyl ester. Hydrazine hydrate in methanol at room temperature hydrolyzes the ester to the carboxylic acid in 51% yield:
$$
\text{RCOOR}' + \text{NH}2\text{NH}2 \rightarrow \text{RCOOH} + \text{R}'\text{OH} + \text{NH}_3
$$
This method avoids harsh acidic or basic conditions, preserving the isoxazole ring’s integrity.
Preparation of 2-(4-Methoxy-6-Methyl-2-Oxopyridin-1(2H)-yl)ethylamine
While detailed protocols for this amine are scarce in the provided sources, analogous pyridone syntheses suggest:
Amide Bond Formation Strategies
Acyl Chloride Intermediate
Activation of the carboxylic acid as an acyl chloride using oxalyl chloride in 1,2-dichloroethane (DCE) at 20°C for 1 hour provides the reactive intermediate:
$$
\text{RCOOH} + (\text{COCl})2 \rightarrow \text{RCOCl} + \text{CO}2 + \text{HCl}
$$
Subsequent reaction with the amine in the presence of $$ \text{N,N} $$-diisopropylethylamine (DIPEA) yields the amide. This method is efficient but requires anhydrous conditions.
Table 1: Acyl Chloride-Mediated Coupling Conditions
| Carboxylic Acid | Activator | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| 2-(3,5-Dimethylisoxazol-4-yl)acetic acid | Oxalyl chloride | DCE | 20°C | 1 h | N/A |
Carbodiimide-Based Coupling
The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) or dichloromethane (DCM) achieves amidation at room temperature:
$$
\text{RCOOH} + \text{R'NH}2 \xrightarrow{\text{EDC/HOBt}} \text{RCONHR}' + \text{H}2\text{O}
$$
This method, exemplified in Example 1 of Ambeed’s protocols, affords moderate to high yields (e.g., 0.135 g product from 0.100 g acid).
Table 2: EDC/HOBt Coupling Parameters
Workup and Purification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
